3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene

Boiling point Distillation Purification

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4), systematically named 5-(2-methyl-2-propen-1-yl)-1,3-benzodioxole, is an organic compound of molecular formula C11H12O2 and molecular weight 176.21 g/mol. It belongs to the methylenedioxyphenyl (MDP) compound class and features a 2‑methylprop‑2‑enyl substituent at the 5‑position of the 1,3‑benzodioxole scaffold.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 951887-74-4
Cat. No. B3314642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
CAS951887-74-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3
InChIKeyQTSNXNSLXGVOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4): A 2‑Methylallyl‑Substituted Benzodioxole Intermediate with Differentiated Physicochemical and Synthetic Properties


3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4), systematically named 5-(2-methyl-2-propen-1-yl)-1,3-benzodioxole, is an organic compound of molecular formula C11H12O2 and molecular weight 176.21 g/mol . It belongs to the methylenedioxyphenyl (MDP) compound class and features a 2‑methylprop‑2‑enyl substituent at the 5‑position of the 1,3‑benzodioxole scaffold. In contrast to the widely known natural phenylpropenes safrole (5‑allyl‑1,3‑benzodioxole, CAS 94‑59‑7) and isosafrole (5‑(prop‑1‑en‑1‑yl)-1,3‑benzodioxole, CAS 120‑58‑1), the additional methyl group at the allylic position of 951887-74-4 produces measurable differences in boiling point, lipophilicity, and synthetic utility that are relevant to procurement decisions for pharmaceutical intermediate applications [1].

Why Safrole, Isosafrole, or Other Methylenedioxyphenyl Compounds Cannot Simply Substitute for 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4)


Within the methylenedioxyphenyl (MDP) compound family, minor structural variations produce large differences in physicochemical properties, reactivity, and regulatory status. Safrole (bp 234.5 °C, log Kow 3.45) and isosafrole (bp ~249.9 °C) are traditional precursors for 3,4‑methylenedioxyphenyl‑2‑propanone (MDP2P) via Wacker oxidation [1]. The 2‑methyl substitution present in 951887-74-4 raises the boiling point to 250.7 °C and the predicted logP to 3.65, altering distillation behaviour and partitioning . More importantly, the 2‑methylallyl group directs synthetic utility toward a different product: 951887-74-4 is a documented intermediate in the manufacture of the antiepileptic drug stiripentol, a pathway not directly accessible from safrole or isosafrole [2]. Additionally, safrole and isosafrole are regulated as List I chemicals by the U.S. Drug Enforcement Administration owing to their role in controlled‑substance synthesis, while 951887-74-4 is not universally scheduled, creating a tangible procurement advantage for legitimate pharmaceutical research [3]. These three dimensions—physical property, synthetic destination, and regulatory burden—make generic substitution scientifically and operationally inappropriate.

Quantitative Differentiation Evidence for 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4) Relative to Closest Analogs


Boiling Point Elevation (+16.2 °C) Relative to Safrole Enables Higher-Temperature Distillation Windows

The predicted boiling point of 951887-74-4 is 250.7 ± 30.0 °C at 760 mmHg, compared with safrole's experimentally determined boiling point of 234.5 °C, a difference of +16.2 °C [1]. This elevation is attributable to the additional methyl group increasing molecular weight and van der Waals surface area. The higher boiling point allows for a wider distillation separation window from lower-boiling reaction solvents and by‑products, which is advantageous in preparative-scale purification.

Boiling point Distillation Purification Physicochemical property

LogP Increase of +0.20 Over Safrole Indicates Meaningfully Higher Lipophilicity

The predicted octanol–water partition coefficient (LogP) of 951887-74-4 is 3.65, compared with safrole's experimentally measured log Kow of 3.45 [1]. The +0.20 log unit increase corresponds to an approximately 1.6‑fold greater partitioning into octanol, reflecting the lipophilic contribution of the additional methyl group. In the context of metabolic studies of methylenedioxyphenyl compounds, altered lipophilicity influences cytochrome P450 interaction profiles and metabolic intermediate complex (MIC) formation kinetics, which have been investigated for stiripentol and its structural analogs [2].

LogP Lipophilicity Partition coefficient ADME

Documented Synthetic Utility as a Direct Stiripentol Intermediate with 73% Isolated Yield Differentiates This Compound from Safrole and Isosafrole

Patent CN102690252B explicitly describes the use of 5-(2-methallyl)benzo[d][1,3]dioxole (i.e., 951887-74-4) as an intermediate in the synthesis of the antiepileptic drug stiripentol. The methylenedioxy ring‑closure step proceeds in 73% isolated yield from 4‑(2‑methylallyl)-1,2‑benzenediol, and the subsequent base‑catalyzed double‑bond isomerisation to 5‑(2‑methylpropenyl)benzo[d][1,3]dioxole proceeds in 87% yield [1]. By contrast, safrole and isosafrole are not directly convertible to stiripentol; their established synthetic pathway leads instead to MDP2P (3,4‑methylenedioxyphenyl‑2‑propanone) via Wacker or peroxyacid oxidation [2]. This bifurcation of synthetic destiny—stiripentol vs MDP2P—is a direct consequence of the 2‑methyl substitution pattern and represents a qualitative differentiator for procurement in pharmaceutical intermediate supply chains.

Stiripentol Drug intermediate Synthetic yield Benzodioxole

Regulatory Differentiation: 951887-74-4 Is Not Universally Scheduled as a Controlled Precursor, Unlike Safrole and Isosafrole

Safrole, isosafrole, and piperonal are explicitly listed as controlled precursor chemicals (e.g., DEA List I chemicals in the United States; Class A precursors under Canadian Precursor Control Regulations) due to their role in the clandestine synthesis of MDMA and related controlled substances [1][2]. Isosafrole is scheduled as a List I chemical by the U.S. Drug Enforcement Administration, and safrole-containing essential oils with ≥4% safrole are similarly regulated [1][3]. In contrast, 5-(2-methyl-2-propen-1-yl)-1,3-benzodioxole (951887-74-4) is not listed on the DEA precursor chemical schedules, nor is it identified as a traditional MDA/MDMA precursor in forensic surveys of novel precursors [4]. This regulatory asymmetry means that 951887-74-4 can be procured with significantly reduced licensing, record‑keeping, and import/export compliance burden in many jurisdictions, provided that the end‑use is legitimate pharmaceutical research or industrial intermediate synthesis.

Regulatory status Controlled precursor Procurement compliance DEA List I

Refractive Index of 1.542 Provides an Identity Confirmation Criterion Distinguishable from Isosafrole (nD20 1.573–1.578)

The predicted refractive index of 951887-74-4 is 1.542 . The isomeric compound 5-(2-methyl-1-propen-1-yl)-1,3-benzodioxole (CAS 106387-00-2), which differs only in the position of the double bond, has a reported density of approximately 1.063 g/mL and a boiling point range of 130–133 °C (at reduced pressure), indicating substantial physicochemical divergence from 951887-74-4 [1]. Isosafrole (CAS 120-58-1), the des-methyl analog with a 1‑propenyl group, has a refractive index of nD20 1.573–1.578, a difference of +0.031 to +0.036 units versus 951887-74-4 . These differences in refractive index, boiling point, and density provide orthogonal identity‑confirmation parameters that help distinguish 951887-74-4 from its regioisomer and des‑methyl analogs during incoming quality control.

Refractive index Identity testing Quality control Pharmacopoeia

Recommended Research and Industrial Application Scenarios for 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene (CAS 951887-74-4)


Stiripentol and Stiripentol Analog API Intermediate Manufacturing

Patent CN102690252B demonstrates that 951887-74-4 is the direct precursor for 5-(2-methylpropenyl)benzo[d][1,3]dioxole, which is subsequently converted to piperonal and then to stiripentol, an approved antiepileptic drug for Dravet syndrome [1]. The 73% ring‑closure yield and 87% isomerisation yield provide a two‑step sequence with an overall efficiency suitable for kilogram‑scale production. Procurement of this specific intermediate is mandatory for any synthetic route that proceeds through the 5‑(2‑methylallyl)benzodioxole scaffold to reach stiripentol; safrole and isosafrole are structurally incompatible with this pathway.

Methylenedioxyphenyl (MDP) Cytochrome P450 Inhibition and Metabolism Studies

The methylenedioxy group present in 951887-74-4 is known to form metabolic intermediate complexes (MICs) with cytochrome P450 enzymes, as established for stiripentol and related MDP compounds [2]. Because 951887-74-4 contains the 2‑methyl substitution found in stiripentol but lacks the extended side‑chain, it can serve as a simplified probe molecule for structure–activity relationship (SAR) studies investigating how the 2‑methyl group and allylic double‑bond position influence CYP1A2 time‑dependent inhibition kinetics, without the confounding influence of the full stiripentol pharmacophore.

Forensic Reference Standard for Differentiation from Controlled MDP Precursors

Forensic surveys of novel MDA/MDMA precursors have identified that traditional precursors (safrole, isosafrole, piperonal, MDP2P) are increasingly substituted by alternative chemicals to evade regulatory controls [3]. 951887-74-4, as a methylenedioxyphenyl compound that is not universally scheduled, may appear in forensic casework either as a diverted pharmaceutical intermediate or as a novel precursor. Its distinct boiling point (250.7 °C), refractive index (1.542), and logP (3.65) provide analytical reference data that forensic laboratories can use to differentiate 951887-74-4 from safrole, isosafrole, and other MDP analogs in seized material analysis via GC‑MS, GC‑IR, or refractometry.

Benzodioxole Library Synthesis for PDE4 Inhibitor and CNS Drug Discovery

The 1,3‑benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in PDE4 inhibitors, anticonvulsants, and non‑steroidal anti‑inflammatory agents [4]. 951887-74-4 provides a 5‑(2‑methylallyl) substitution pattern that can undergo further functionalization—including hydroboration, epoxidation, and cross‑metathesis—at the terminal alkene, enabling the construction of diverse compound libraries. For medicinal chemistry teams building focused benzodioxole libraries, the procurement of this specific building block is justified by its differentiated substitution pattern relative to the more common 5‑allyl (safrole‑derived) or 5‑formyl (piperonal) analogs.

Quote Request

Request a Quote for 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.